2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-ethylphenyl)acetamide
Description
The compound 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-ethylphenyl)acetamide is a heterocyclic molecule featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core with a sulfone (5,5-dioxido) group, a thioether linkage, and an N-(3-ethylphenyl)acetamide side chain. The sulfone group enhances metabolic stability compared to thioether analogs, while the acetamide moiety may facilitate hydrogen bonding interactions, a critical feature for biological activity .
Properties
IUPAC Name |
2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-3-15-8-7-9-16(12-15)24-20(27)14-30-22-23-13-19-21(25-22)17-10-5-6-11-18(17)26(4-2)31(19,28)29/h5-13H,3-4,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMNYHQWFZDVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-ethylphenyl)acetamide represents a novel addition to the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and research findings.
Structural Characteristics
The compound is characterized by a complex structure that includes:
- A benzo[c]pyrimido[4,5-e][1,2]thiazin core.
- A thioether group.
- An acetamide moiety.
These features suggest a diverse range of interactions with biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance:
- Nitrogen heterocycles , known for their broad-spectrum antimicrobial effects, suggest that this compound may also possess similar activities. Compounds derived from benzothiazine derivatives have shown effectiveness against various pathogens, indicating potential for therapeutic applications in treating infections .
Anticancer Properties
Research has demonstrated that derivatives of thiazine and pyrimidine exhibit promising anticancer activities. For example:
- In vitro studies on related compounds have revealed cytotoxic effects against human tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). A compound with a similar scaffold exhibited an IC50 value of 16.19 μM against HCT-116 cells, suggesting that our compound might also demonstrate significant anticancer activity .
Synthesis and Evaluation
The synthesis of this compound typically involves multiple synthetic steps. The resulting compound has been evaluated for its biological activities:
Understanding the mechanism of action for this compound involves studying its interactions with specific biological targets. Compounds with similar structures often act through:
- Inhibition of key metabolic enzymes : Such as acetylcholinesterase (AChE), which is crucial in various neurological disorders.
- Induction of apoptosis in cancer cells : This may occur via the activation of caspases or modulation of signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Key Observations :
- The target compound’s benzo[c]pyrimido[4,5-e][1,2]thiazin core is more complex than the thiazolo-pyrimidine or pyrimido-quinazoline systems in analogs 11a, 11b, and 12.
- Unlike the cyano and ketone groups in analogs, the target features a sulfone (electron-withdrawing) and acetamide (hydrogen-bond donor/acceptor), which may enhance solubility and target binding .
- Ethyl substituents in the target compound likely increase lipophilicity compared to methyl or cyano groups in analogs, influencing pharmacokinetic properties .
Spectroscopic and Physicochemical Properties
| Property | Target Compound | 11a | 11b | 12 |
|---|---|---|---|---|
| IR (cm⁻¹) | Expected: ~2200 (C=O), ~1150 (S=O) | 2219 (CN), 1718 (C=O) | 2209 (CN), 1719 (C=O) | 2220 (CN), 1719 (C=O) |
| ¹H NMR (δ ppm) | Predicted: 1.2–1.4 (ethyl CH3) | 2.24–2.37 (CH3), 7.94 (=CH) | 2.24 (CH3), 8.01 (=CH) | 2.34 (CH3), 9.59 (NH) |
| Melting Point | Data not available | 243–246°C | 213–215°C | 268–269°C |
Analysis :
- The sulfone group in the target compound would exhibit strong IR absorption at ~1150 cm⁻¹, absent in analogs 11a, 11b, and 12.
- Ethyl groups in the target’s structure may downfield-shift adjacent protons in ¹H NMR compared to methyl groups in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
